

Bridging the Gap: Validating In Vitro Bisphenol S Toxicity with In Vivo Studies

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Compound of Interest

Compound Name: *Bisphenol S*

Cat. No.: *B116728*

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A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

The increasing use of **Bisphenol S** (BPS) as a replacement for Bisphenol A (BPA) has raised concerns about its potential health risks. While in vitro studies provide a rapid and cost-effective means of assessing toxicity, validating these findings with in vivo models is crucial for accurate risk assessment. This guide provides a comparative overview of in vitro and in vivo BPS toxicity data, focusing on key toxicological endpoints and the signaling pathways involved. Detailed experimental protocols and visual representations of workflows and pathways are included to support researchers in designing and interpreting their studies.

Comparison of In Vitro and In Vivo BPS Toxicity Data

The following tables summarize quantitative data from various studies to facilitate a comparison between in vitro and in vivo findings on BPS toxicity.

Endpoint	In Vitro Model	Metric	Concentration/Dose	Observed Effect	In Vivo Model	Metric	Dose	Observed Effect	Citation
Cytotoxicity	HepG2 (Human Liver Carcinoma)	IC30	191.52 µM	30% inhibition of cell viability	-	-	-	Data not available for direct comparison	[1]
TM3 Leydig (Mouse)	Cell Viability	10, 25, 50 µg/ml	Significant decrease in cell viability	-	-	-	-	Data not available for direct comparison	
Estrogenic Activity	Zebrafish Hepatic Reporter Cell Lines (ZELH-zfERs)	EC50	BPS was slightly more potent on zfERβ subtypes than BPA	Transactivation of all zebrafish estrogen receptors (zfER) subtypes	Zebrafish (Danio rerio) Embryo	Effective Concentration	>30µM	Partial induction of brain aromatase	[2][3]
Neurotoxicity	-	-	-	Data not available for direct	C57BL/6J Mice (Offspring)	-	20 mg/L in drinking	Induced memory impairment	[4]

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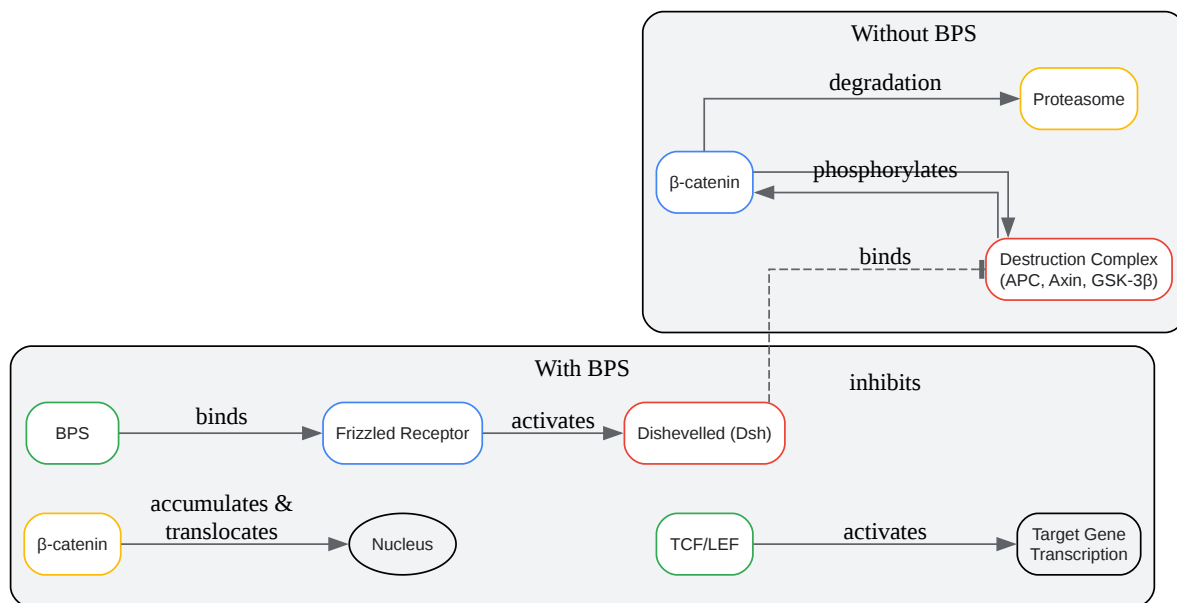
Note: Direct quantitative comparison between in vitro concentrations and in vivo doses is often challenging due to differences in experimental systems, metabolism, and pharmacokinetics. The provided data highlights the need for further studies that bridge this gap.

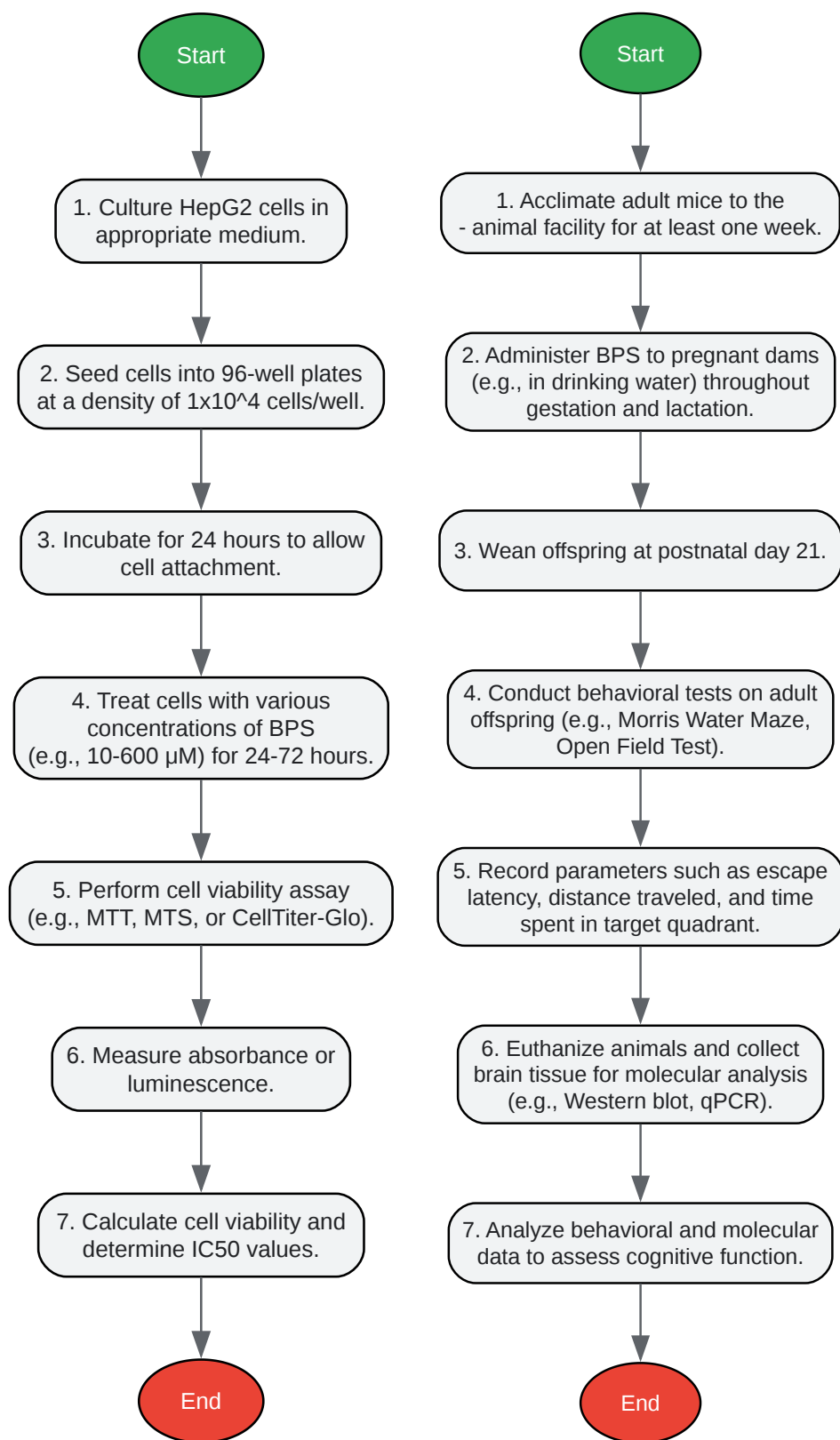
Key Signaling Pathways Affected by Bisphenol S

BPS has been shown to interfere with several critical signaling pathways, leading to a range of toxicological effects.

Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway

The MAPK pathway is crucial for regulating cell proliferation, differentiation, and apoptosis. BPS has been shown to activate MAPK signaling, which can contribute to its toxic effects.





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